molecular formula C19H24N2O5S B3451662 N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide

Cat. No.: B3451662
M. Wt: 392.5 g/mol
InChI Key: ZPAQZHRGTJCSHL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group and a dimethyl-N-methylsulfonylanilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under mild conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with methoxy groups using methanol and a suitable catalyst.

    Attachment of the Dimethyl-N-methylsulfonylanilino Group: This can be done by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide: shares similarities with other acetamide derivatives such as:

Uniqueness

  • The presence of both dimethoxyphenyl and dimethyl-N-methylsulfonylanilino groups makes this compound unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-13-7-6-8-14(2)19(13)21(27(5,23)24)12-18(22)20-16-11-15(25-3)9-10-17(16)26-4/h6-11H,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAQZHRGTJCSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
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